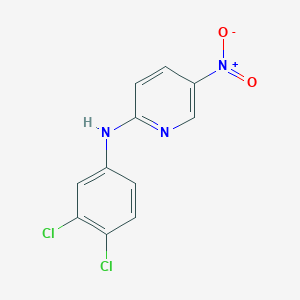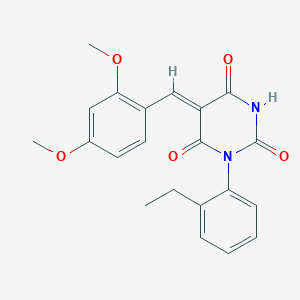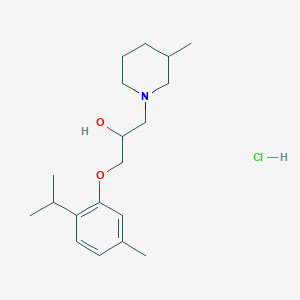
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, commonly known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of protein kinase C (PKC) and its role in the regulation of cellular signaling pathways.
科学研究应用
DCNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DCNP is as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which plays a crucial role in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in vitro and in vivo, making it a promising tool for studying the role of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in various cellular processes.
作用机制
DCNP exerts its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCNP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, DCNP has been shown to inhibit the activity of other enzymes such as protein kinase A (PKA) and cAMP phosphodiesterase. DCNP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
实验室实验的优点和局限性
One of the primary advantages of DCNP for lab experiments is its selectivity for N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which allows researchers to study the role of this enzyme in various cellular processes. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on DCNP. One area of interest is the development of new analogs of DCNP with improved selectivity and potency. Another area of interest is the use of DCNP as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the cellular signaling pathways regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and the role of DCNP in these pathways.
Conclusion:
In conclusion, DCNP is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and its role in the regulation of cellular signaling pathways. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCNP have been discussed in this paper. Further research on DCNP is needed to fully understand its potential applications in scientific research and as a therapeutic agent.
合成方法
DCNP can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichloroaniline and 5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCNP.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)
![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)

![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)